molecular formula C₂₄H₂₃D₃O₈S B1140561 4'-Tosyl Mycophenolic Acid-d3 CAS No. 1185242-13-0

4'-Tosyl Mycophenolic Acid-d3

Cat. No. B1140561
M. Wt: 477.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of mycophenolic acid, from which 4'-Tosyl Mycophenolic Acid-d3 is derived, has been accomplished through various chemical strategies. A notable approach includes the use of silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate followed by an Alder-Rickert reaction to construct the phthalide core structure of MPA (Patterson, 1993). Further modifications, such as tosylation and deuteration to produce 4'-Tosyl Mycophenolic Acid-d3, are likely based on these foundational synthetic routes.

Molecular Structure Analysis

The molecular structure of mycophenolic acid has been elucidated through X-ray crystallography, revealing a 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-hex-4-enoic acid structure (Covarrubias et al., 2000). This detailed understanding of its structure is crucial for further modifications, including the synthesis of deuterium-labeled derivatives like 4'-Tosyl Mycophenolic Acid-d3.

Scientific Research Applications

  • Antiviral Applications : 4'-Tosyl Mycophenolic Acid-d3 has been studied for its potential as an inhibitor of SARS-CoV-2 papin-like protease, with molecular docking analysis indicating good binding affinities to the protein drug target, suggesting its application in antiviral therapies (Khater & Nassar, 2021).

  • Immunosuppressive Effects : Several studies have investigated mycophenolic acid, the parent compound of 4'-Tosyl Mycophenolic Acid-d3, for its immunosuppressive properties. It's widely used in organ transplantation and for treating autoimmune diseases, functioning by inhibiting inosine monophosphate dehydrogenase, which is crucial for lymphocyte expansion (Goldblum, 1993).

  • Embryotoxic Potential : Mycophenolic acid has shown pronounced embryotoxic potential at cytotoxic concentrations, as demonstrated in validated in vitro tests. This finding is significant for understanding human teratogens and the safety profile of drugs (Eckardt & Stahlmann, 2009).

  • Effects on HIV Infection : Mycophenolic acid has been proposed to inhibit HIV replication in vitro by depleting the substrate for reverse transcriptase. Studies show it induces apoptosis and cell death in activated CD4+ T cells, indicating a role in HIV infection treatment (Chapuis et al., 2000).

  • Role in Cancer Therapy : Mycophenolic acid has emerged as a potential anti-cancer compound due to its activity against a range of tumors in animal models and its strong inhibition of DNA synthesis in vitro (Carter et al., 1969).

Safety And Hazards

4’-Tosyl Mycophenolic Acid-d3 is not classified as a hazardous compound4. However, as with all chemicals, it should be handled with care. In case of accidental exposure, appropriate first aid measures should be taken4.


Future Directions

While I couldn’t find specific future directions for 4’-Tosyl Mycophenolic Acid-d3, research into mycophenolic acid and its derivatives continues to be a topic of interest. For instance, studies are exploring the association between exposure levels of mycophenolic acid and 25-hydroxyvitamin D levels in children with systemic lupus erythematosus5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRAAEPJBXLKLI-BVDUSYAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Tosyl Mycophenolic Acid-d3

Citations

For This Compound
1
Citations
I Khater, A Nassar - International Journal of Intelligent Computing …, 2021 - journals.ekb.eg
… Our study results showed that Mycophenolic Acid and 4′-Tosyl Mycophenolic Acid-d3 molecular docking have the highest probability to bind to substrate binding pocket S3/S4 …
Number of citations: 2 journals.ekb.eg

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